molecular formula C18H20ClN3O4 B12159256 6-({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid

6-({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid

Cat. No.: B12159256
M. Wt: 377.8 g/mol
InChI Key: KGFNGCNZOGVSNS-UHFFFAOYSA-N
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Description

6-({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid is a complex organic compound that features a pyridazinone core substituted with a 2-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid typically involves multiple steps, starting from readily available precursors. One common route involves the acylation of 3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl with hexanoic acid derivatives under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as converting ketones to alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

6-({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl derivatives: These compounds share a similar core structure but differ in their substituents.

    Hexanoic acid derivatives: Compounds with similar aliphatic chains but different functional groups.

Uniqueness

6-({[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)hexanoic acid is unique due to its specific combination of a pyridazinone core with a chlorophenyl group and a hexanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C18H20ClN3O4

Molecular Weight

377.8 g/mol

IUPAC Name

6-[[2-[3-(2-chlorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]hexanoic acid

InChI

InChI=1S/C18H20ClN3O4/c19-14-7-4-3-6-13(14)15-9-10-17(24)22(21-15)12-16(23)20-11-5-1-2-8-18(25)26/h3-4,6-7,9-10H,1-2,5,8,11-12H2,(H,20,23)(H,25,26)

InChI Key

KGFNGCNZOGVSNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NCCCCCC(=O)O)Cl

Origin of Product

United States

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